molecular formula C4H8N2O6P2S B8674848 [[(2-Thiazolyl)amino]methylene]-1,1-bisphosphonate CAS No. 118054-12-9

[[(2-Thiazolyl)amino]methylene]-1,1-bisphosphonate

Cat. No. B8674848
M. Wt: 274.13 g/mol
InChI Key: KCMZCJPKBVPPJD-UHFFFAOYSA-N
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Patent
US05057505

Procedure details

7 g of phosphorus trichloride are mixed with 4.0 g of phosphorous acid and the mixture is heated, while stirring, at 60° for 1 hour. 6.12 g of N-(thiazol-2-yl)formamide are added thereto and the mixture is heated for a further 6 hours at approximately 60°. The mixture is then stirred with 30 ml of water, filtered with suction, subsequently washed with aqueous methanol and dried under reduced pressure. 2.0 g of 1-(thiazol-2-ylamino)methane-1,1-diphosphonic acid of m.p. 275° (decomposition) are obtained.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
6.12 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)Cl.[P:5]([OH:8])([OH:7])[OH:6].[S:9]1[CH:13]=[CH:12][N:11]=[C:10]1[NH:14][CH:15]=O>O>[S:9]1[CH:13]=[CH:12][N:11]=[C:10]1[NH:14][CH:15]([P:5]([OH:8])(=[O:6])[OH:7])[P:5]([OH:8])(=[O:7])[OH:6]

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
P(Cl)(Cl)Cl
Name
Quantity
4 g
Type
reactant
Smiles
P(O)(O)O
Step Two
Name
Quantity
6.12 g
Type
reactant
Smiles
S1C(=NC=C1)NC=O
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
while stirring, at 60° for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated for a further 6 hours at approximately 60°
Duration
6 h
FILTRATION
Type
FILTRATION
Details
filtered with suction
WASH
Type
WASH
Details
subsequently washed with aqueous methanol
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
S1C(=NC=C1)NC(P(O)(=O)O)P(O)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: CALCULATEDPERCENTYIELD 29.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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